
Methyl 4,5-dimethoxy-2-(methylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,5-dimethoxy-2-(methylamino)benzoate is an organic compound with the molecular formula C11H15NO4 It is a derivative of benzoic acid and is characterized by the presence of methoxy and methylamino groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4,5-dimethoxy-2-(methylamino)benzoate can be synthesized through several methods. One common approach involves the methylation of methyl anthranilate or the esterification of N-methylanthranilic acid . Another method includes the reduction of methyl 4,5-dimethoxy-2-nitrobenzoate to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethoxy-2-(methylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Substitution: The methoxy and methylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like palladium catalysts for reduction reactions , and oxidizing agents such as potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the amino derivative, while oxidation can produce quinones or other oxidized products.
Scientific Research Applications
Methyl 4,5-dimethoxy-2-(methylamino)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4,5-dimethoxy-2-(methylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4,5-dimethoxybenzoate: Similar in structure but with an amino group instead of a methylamino group.
Methyl 4-(dimethylamino)benzoate: Contains a dimethylamino group instead of a methylamino group.
Methyl 4,5-dimethoxy-2-nitrobenzoate: Contains a nitro group instead of a methylamino group.
Uniqueness
Methyl 4,5-dimethoxy-2-(methylamino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H15NO4 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
methyl 4,5-dimethoxy-2-(methylamino)benzoate |
InChI |
InChI=1S/C11H15NO4/c1-12-8-6-10(15-3)9(14-2)5-7(8)11(13)16-4/h5-6,12H,1-4H3 |
InChI Key |
PENMFYMTGLWVNB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1C(=O)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (2S)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate](/img/structure/B13494163.png)
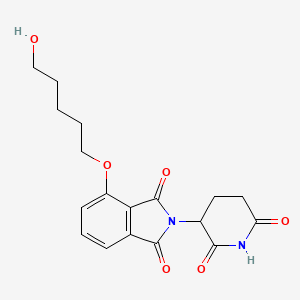
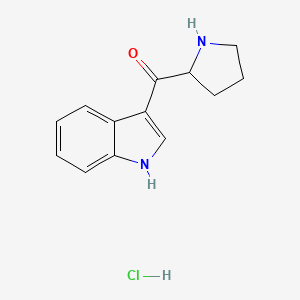
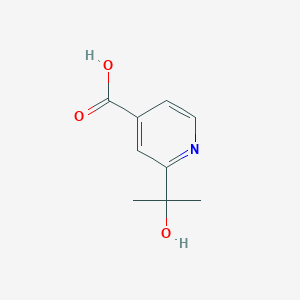

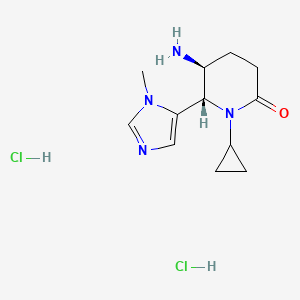
![4,5-dimethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole](/img/structure/B13494188.png)

![Ethyl 2-amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate hydrochloride](/img/structure/B13494199.png)

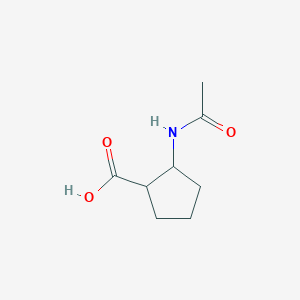
amine hydrochloride](/img/structure/B13494214.png)


